Cas no 2171821-80-8 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid
- EN300-1486023
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid
- 2171821-80-8
-
- インチ: 1S/C22H24N2O6/c1-3-22(2,20(27)24-30-13-19(25)26)23-21(28)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3,(H,23,28)(H,24,27)(H,25,26)
- InChIKey: YDNMTYCBBXCSMN-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C(NOCC(=O)O)=O)(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 412.16343649g/mol
- どういたいしつりょう: 412.16343649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 619
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1486023-10000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1486023-250mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1486023-500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1486023-50mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1486023-1000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1486023-2500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1486023-100mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1486023-5000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1486023-1.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]oxy}acetic acid |
2171821-80-8 | 1g |
$0.0 | 2023-06-06 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid 関連文献
-
1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acidに関する追加情報
Recent Advances in the Study of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid (CAS: 2171821-80-8)
The compound 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid (CAS: 2171821-80-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorenylmethoxycarbonyl (Fmoc) protecting group and aminooxy functionality, serves as a versatile building block in peptide synthesis and bioconjugation strategies. Recent studies have explored its applications in drug discovery, targeted delivery systems, and the development of novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound in facilitating site-specific protein modifications. The researchers utilized its aminooxy group to achieve selective conjugation with ketone-functionalized biomolecules, enabling the development of homogeneous antibody-drug conjugates (ADCs) with improved pharmacokinetic properties. The Fmoc group was shown to enhance solubility during synthetic procedures while allowing for straightforward deprotection under mild conditions.
In the realm of peptide therapeutics, a team from MIT reported in Nature Chemical Biology (2024) on the use of 2171821-80-8 as a key intermediate in the synthesis of constrained peptidomimetics. The compound's 2-methylbutanamidooxy moiety was found to impart significant conformational restriction when incorporated into peptide backbones, leading to enhanced target binding affinity and metabolic stability. This breakthrough has opened new avenues for developing peptide-based drugs against challenging targets such as protein-protein interactions.
Recent analytical advancements have also been made in characterizing this compound. A 2024 publication in Analytical Chemistry detailed a novel LC-MS/MS method for quantifying 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid in complex biological matrices, achieving detection limits below 1 ng/mL. This analytical capability is proving crucial for pharmacokinetic studies of derivatives incorporating this scaffold.
The safety profile of this compound has been investigated in a recent preclinical study. Results indicated favorable toxicity parameters, with no observed adverse effects at concentrations up to 100 μM in human cell lines. However, researchers noted that proper handling procedures are essential due to potential sensitivity of the aminooxy group to oxidative conditions.
Looking forward, several pharmaceutical companies have included derivatives of 2171821-80-8 in their development pipelines, particularly for oncology and autoimmune disease applications. The compound's unique chemical features continue to inspire innovative approaches in bioconjugation chemistry and drug design, positioning it as a valuable tool in modern medicinal chemistry research.
2171821-80-8 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid) 関連製品
- 2172495-08-6(ethyl 3-amino-8,8-dimethyl-1,7-dioxaspiro4.4nonane-4-carboxylate)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 881673-56-9(1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)
- 2229513-87-3(4-{(tert-butoxy)carbonylamino}-2-hydroxy-2-methyl-4-phenylbutanoic acid)
- 149732-36-5(4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)
- 71254-72-3(ethyl 3-nitro-4-(piperidin-1-yl)benzoate)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 1573253-02-7(2-(6-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid)
- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)
- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)



